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molecular formula C9H10BrNO2 B1288953 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine CAS No. 494771-98-1

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine

Cat. No. B1288953
M. Wt: 244.08 g/mol
InChI Key: MUUIXVLMQRHUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883776B2

Procedure details

To a solution of 5-bromo-2-fluoropyridine (1.5 mL, 14.2 mmol) in DMF (14 mL) was added Cs2CO3 (9.3 g, 28.5 mmol) and 3-hydroxytetrahydrofuran (1.7 mL, 21.3 mmol). The reaction mixture was heated at 90° C. for 3 days then allowed to cool to room temperature (rt). Water was added and product was filtered off, washed with water, and dried under vacuum overnight (3.5 g, 100%). MS (ESI): mass calcd. for C9H10BrNO2, 243.0; m/z found, 244.3, 246.3 [M+H]+. 1H NMR (CDCl3): 8.17 (d, J=2.1 Hz, 1H), 7.64 (dd, J=8.8, 2.6 Hz, 1H), 6.66 (dd, J=8.7, 0.5 Hz, 1H) 5.52-5.48 (m, 1H), 4.04-3.95 (m, 2H), 3.93-3.86 (m, 2H), 2.30-2.19 (m, 1H), 2.15-2.08 (m, 1H).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[N:6][CH:7]=1.C([O-])([O-])=O.[Cs+].[Cs+].[OH:15][CH:16]1[CH2:20][CH2:19][O:18][CH2:17]1.O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:15][CH:16]2[CH2:20][CH2:19][O:18][CH2:17]2)=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Cs2CO3
Quantity
9.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1.7 mL
Type
reactant
Smiles
OC1COCC1
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature (rt)
FILTRATION
Type
FILTRATION
Details
product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight (3.5 g, 100%)
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=NC1)OC1COCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08883776B2

Procedure details

To a solution of 5-bromo-2-fluoropyridine (1.5 mL, 14.2 mmol) in DMF (14 mL) was added Cs2CO3 (9.3 g, 28.5 mmol) and 3-hydroxytetrahydrofuran (1.7 mL, 21.3 mmol). The reaction mixture was heated at 90° C. for 3 days then allowed to cool to room temperature (rt). Water was added and product was filtered off, washed with water, and dried under vacuum overnight (3.5 g, 100%). MS (ESI): mass calcd. for C9H10BrNO2, 243.0; m/z found, 244.3, 246.3 [M+H]+. 1H NMR (CDCl3): 8.17 (d, J=2.1 Hz, 1H), 7.64 (dd, J=8.8, 2.6 Hz, 1H), 6.66 (dd, J=8.7, 0.5 Hz, 1H) 5.52-5.48 (m, 1H), 4.04-3.95 (m, 2H), 3.93-3.86 (m, 2H), 2.30-2.19 (m, 1H), 2.15-2.08 (m, 1H).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[N:6][CH:7]=1.C([O-])([O-])=O.[Cs+].[Cs+].[OH:15][CH:16]1[CH2:20][CH2:19][O:18][CH2:17]1.O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:15][CH:16]2[CH2:20][CH2:19][O:18][CH2:17]2)=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Cs2CO3
Quantity
9.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1.7 mL
Type
reactant
Smiles
OC1COCC1
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature (rt)
FILTRATION
Type
FILTRATION
Details
product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight (3.5 g, 100%)
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=NC1)OC1COCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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